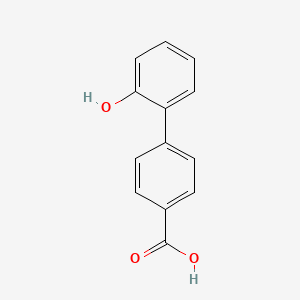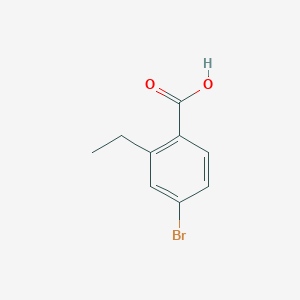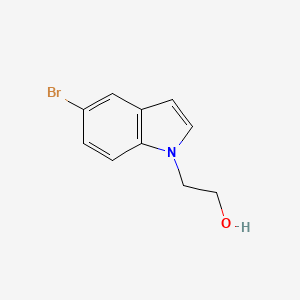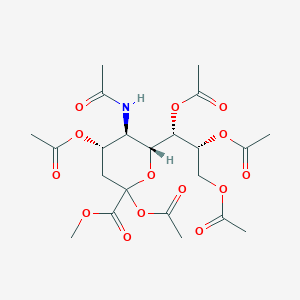
(1S,2R)-1-((2R,3R,4S)-3-acetamido-4,6-diacetoxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that appears to be derived from a tetrahydro-2H-pyran structure with multiple acetoxy and methoxycarbonyl functional groups. It is not directly mentioned in the provided papers, but its structure suggests it could be related to the compounds discussed in the research.
Synthesis Analysis
The synthesis of related tetrahydro-2H-pyran derivatives is described in the papers. For instance, the Koenigs–Knorr reaction is mentioned as a method for forming a tetrahydro-2H-pyran derivative with a chair conformation central ring, as seen in the n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside . This reaction typically involves the coupling of a halogenated sugar with an alcohol, which could be a step in the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of tetrahydro-2H-pyran derivatives is characterized by a six-membered ring with oxygen as one of the atoms, adopting a chair conformation for stability. The presence of multiple acetoxy groups would influence the overall molecular geometry and electron distribution, potentially affecting reactivity and physical properties .
Chemical Reactions Analysis
The tetrahydro-2H-pyran core can participate in various chemical reactions. For example, the synthesis of 6-Aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-one derivatives involves reactions that could potentially be adapted for the synthesis of the compound . Additionally, the reactivity of such compounds with iodine and their ability to form complexes with metals like Ru(II), Cu(I), and Hg(II) is demonstrated, suggesting that the compound may also exhibit similar reactivity patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The acetoxy and methoxycarbonyl groups would contribute to the compound's solubility in organic solvents and possibly affect its boiling and melting points. The chair conformation of the central ring would impart a certain rigidity to the structure, potentially influencing its crystalline properties. The lack of significant interactions such as hydrogen bonds in the crystal structure of a related compound suggests that the compound may also not form strong intermolecular hydrogen bonds in the solid state .
Applications De Recherche Scientifique
Synthesis and Characterization : A research study focused on the synthesis of new sugar imine molecules using D-glucose and the concept of click chemistry. The study involved producing a molecule with a structure including a tetrahydro-2H-pyran-2-yl component, similar to the compound (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).
Crystal Structure Analysis : Another study explored the crystal structure of a compound similar to the one mentioned, providing insights into its molecular configuration and potential applications in material science or pharmaceuticals (Mönch, Emmerling, Kraus, Becker, & Nehls, 2013).
Asymmetric Synthesis Applications : A research on the asymmetric synthesis of C15 polyketide spiroketals utilized a compound with a tetrahydro-2H-pyran structure. This work has implications for the synthesis of complex organic compounds and pharmaceuticals (Meilert, Pettit, & Vogel, 2004).
Biological Activity Studies : The antiviral activity of new 1,2,3-triazole glycosides, incorporating components similar to the tetrahydro-2H-pyran-2-yl structure, was studied against influenza A viruses. This research is significant for developing new antiviral drugs (Kutkat, Kandeil, Moatasim, Elshaier, El‐Sayed, Gaballah, El Taweel, Kamel, El Sayes, Ramadan, El-Shesheny, Abdel-Megeid, Webby, Kayali, & Ali, 2022).
Propriétés
IUPAC Name |
methyl (4S,5R,6R)-5-acetamido-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17+,18+,19+,20+,22?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDZYSKLMAXHOV-HCIXTTLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-1-((2R,3R,4S)-3-acetamido-4,6-diacetoxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

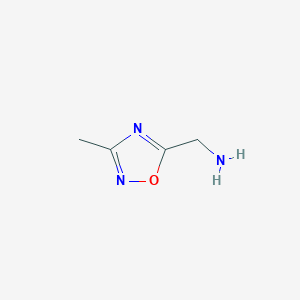
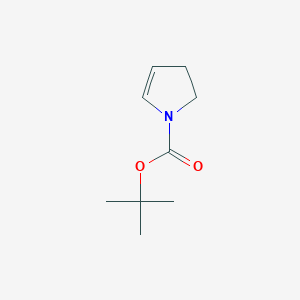
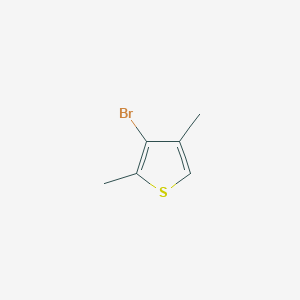
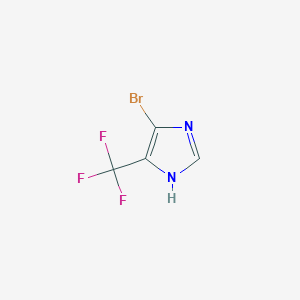
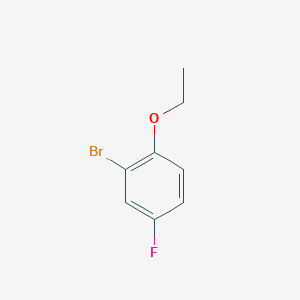
![5-Bromobenzo[D]oxazole-2-thiol](/img/structure/B1278564.png)
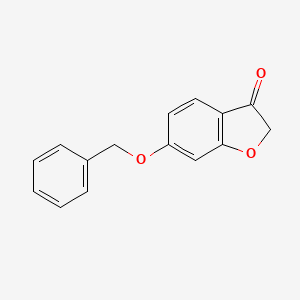
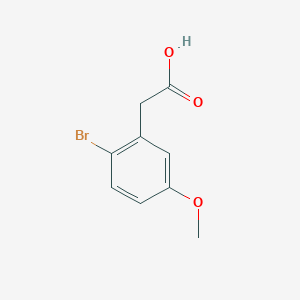
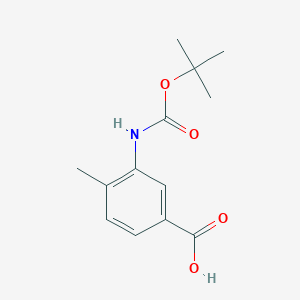
![N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B1278578.png)

